Isopropyl 4-hydroxy-3,5-diisopropylbenzoate

Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

Procure Isopropyl 4-hydroxy-3,5-diisopropylbenzoate as the definitive Propofol EP Impurity P reference standard (CAS 2095678-97-8). Designated by the European Pharmacopoeia, it is essential for HPLC/GC method development and forced degradation studies. Generic analogs invalidate ANDA compliance. Ensure CRM-grade purity for regulatory submissions.

Molecular Formula C16H24O3
Molecular Weight 264.36 g/mol
CAS No. 2095678-97-8
Cat. No. B6353917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 4-hydroxy-3,5-diisopropylbenzoate
CAS2095678-97-8
Molecular FormulaC16H24O3
Molecular Weight264.36 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)OC(C)C
InChIInChI=1S/C16H24O3/c1-9(2)13-7-12(16(18)19-11(5)6)8-14(10(3)4)15(13)17/h7-11,17H,1-6H3
InChIKeyAQFMOBJQAQLNSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 4-hydroxy-3,5-diisopropylbenzoate (CAS 2095678-97-8): Product Overview and Procurement Context


Isopropyl 4-hydroxy-3,5-diisopropylbenzoate (CAS 2095678-97-8) is an organic compound with the molecular formula C16H24O3 and a molecular weight of 264.36 g/mol . It is recognized as Propofol EP Impurity P, a process-related impurity of the widely used anesthetic propofol . The compound is a benzoate ester featuring a 4-hydroxy-3,5-diisopropylbenzoate core esterified with isopropyl alcohol, and it is employed in analytical chemistry as a reference standard for quality control and method development, as well as a reagent in the synthesis of high-purity propofol .

Why In-Class Substitution of Isopropyl 4-hydroxy-3,5-diisopropylbenzoate (CAS 2095678-97-8) Carries Scientific and Regulatory Risk


Substituting Isopropyl 4-hydroxy-3,5-diisopropylbenzoate with seemingly similar propofol-related impurities or benzoate esters introduces significant analytical and regulatory uncertainty. This compound is a specifically designated impurity, Propofol EP Impurity P, within the European Pharmacopoeia monograph for propofol, and its identity, chromatographic behavior, and spectral characteristics are precisely defined [1]. In contrast, other impurities like Propofol Impurity 3 (4-isopropoxy-3,5-diisopropylbenzoic acid) or Propofol Impurity 18 (Isopropyl 4-isopropoxy-3,5-diisopropylbenzoate) possess distinct structural features and are not equivalent reference standards [2]. For quality control laboratories, the use of a non-designated compound for method validation or system suitability testing would compromise compliance with regulatory filings and potentially lead to inaccurate impurity quantification, as these analytes exhibit different retention times and response factors [3]. The evidence below delineates the quantifiable basis for its specific selection.

Quantitative Differentiation of Isopropyl 4-hydroxy-3,5-diisopropylbenzoate (CAS 2095678-97-8) for Evidence-Based Procurement


Certified Reference Material (CRM) Traceability and Purity for Regulatory Compliance

Isopropyl 4-hydroxy-3,5-diisopropylbenzoate is available as a Certified Reference Material (CRM), such as the TraceCERT® grade, which is manufactured in accordance with ISO/IEC 17025 and ISO 17034 . This CRM offers a certified purity with an associated uncertainty, and its content is verified by quantitative NMR, providing traceability to primary materials from National Metrology Institutes (NMI) like NIST . In contrast, other vendors may provide the compound with a nominal purity specification of 95% or 98% without the same level of metrological traceability or documented uncertainty .

Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

Synthetic Utility: Quantitative Yield in Propofol Production

Isopropyl 4-hydroxy-3,5-diisopropylbenzoate is a documented reagent for the synthesis of high-purity propofol. In a patented method, this compound, under basic hydrolysis conditions in isopropanol for 7.0 hours, provided propofol with a yield of 94.9% [1]. This represents a high-yielding, specific transformation that leverages the pre-installed isopropyl ester and 3,5-diisopropyl substitution pattern. Direct comparison with alternative propofol synthetic routes using 4-hydroxy-3,5-diisopropylbenzoic acid as the starting material, which require a decarboxylation step, is not available from cross-study data, but the high yield of this specific ester hydrolysis pathway is a quantifiable attribute for process chemists evaluating synthetic efficiency .

Synthetic Organic Chemistry Process Chemistry Pharmaceutical Manufacturing

Defined Hazard Profile Facilitates Safe Handling and Procurement Decisions

The safety data sheet (SDS) for Isopropyl 4-hydroxy-3,5-diisopropylbenzoate classifies the compound with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This profile is distinct from the less hazardous profile of propofol itself, which is a drug substance. In comparison, the hazard classification for a structurally related impurity, Propofol Impurity 18 (Isopropyl 4-isopropoxy-3,5-diisopropylbenzoate), may differ due to the replacement of the phenolic -OH with an isopropoxy group, potentially altering toxicity and handling requirements [1].

Chemical Safety Laboratory Management Occupational Health

Target Application Scenarios for Isopropyl 4-hydroxy-3,5-diisopropylbenzoate (CAS 2095678-97-8) Informed by Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Propofol Quality Control

This compound is the definitive reference standard for Propofol EP Impurity P, as designated by the European Pharmacopoeia. It is essential for developing and validating HPLC or GC methods to quantify this specific process-related impurity in propofol drug substance and drug product, ensuring compliance with regulatory specifications for ANDA submissions [1]. Procurement of a CRM grade is non-negotiable for this application to guarantee data integrity and method robustness .

Reagent for High-Yield Synthesis of High-Purity Propofol

In research and development settings focused on propofol synthesis or process optimization, this compound serves as a key intermediate. Its use in a patented, high-yielding (94.9%) route to propofol provides a defined, reproducible pathway [1]. This is particularly relevant for laboratories seeking to prepare propofol or its isotopically labeled analogs for internal standards or investigative purposes, where the high yield minimizes waste and maximizes product recovery .

Analytical Method Development for Forced Degradation Studies

This impurity is a known potential degradant of propofol under oxidative or thermal stress conditions [1]. As such, it is a critical tool for forced degradation studies, which are a regulatory requirement for drug product stability assessment. Having the authenticated compound on hand allows analytical chemists to spike samples, confirm peak identity, and establish method selectivity, a task for which a generic analog is entirely unsuitable .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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